5-Methoxy-3-(trifluoromethyl)picolinonitrile
Description
5-Methoxy-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position, a methoxy (-OCH₃) group at the 5-position, and a nitrile (-CN) substituent at the 2-position. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the trifluoromethyl group’s electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
5-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-14-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJZHZRNCPKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806322-60-0 | |
| Record name | 5-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(trifluoromethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with methoxyacetonitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide, and may involve the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinonitrile compounds.
Scientific Research Applications
5-Methoxy-3-(trifluoromethyl)picolinonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of picolinonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Picolinonitrile Derivatives
Key Observations :
- Trifluoromethyl Group: Enhances electrophilicity and metabolic stability, making derivatives like 5-(trifluoromethyl)picolinonitrile valuable for agrochemicals (e.g., fluopicolide precursors) .
- Methoxy vs. No direct data exists for the methoxy variant, but analogs with polar groups (e.g., hydroxymethyl in 19a) show moderate bioactivity .
- Halogenated Aryl Substituents : Compounds like ABM-23 and 19b (fluorophenyl) exhibit enhanced receptor binding, suggesting that electron-deficient aromatic rings improve target engagement .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Methoxy groups typically lower melting points compared to nitro or cyano substituents. For example, 19d (with a 4-((1-methylpiperidin-4-yl)oxy)phenyl group) melts at 119–121°C, while 19a (hydroxymethyl) melts at 203–205°C .
- Predicted pKa values for isothiocyanato derivatives suggest strong acidity, which may influence reactivity in coupling reactions .
Biological Activity
5-Methoxy-3-(trifluoromethyl)picolinonitrile is a chemical compound that has attracted attention in scientific research due to its unique structural features and potential biological activities. This compound includes a methoxy group, a trifluoromethyl group, and a picolinonitrile moiety, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C8H6F3N
- Molecular Weight : 201.14 g/mol
Unique Features
The presence of the methoxy group may influence the compound's reactivity and biological activity, differentiating it from other similar compounds. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The exact molecular targets are still under investigation; however, preliminary studies suggest that the compound may modulate various signaling pathways, potentially influencing cellular functions such as proliferation and apoptosis.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in the fields of cancer treatment and infectious disease management. For instance, it has shown promise as a lead compound in the synthesis of derivatives with enhanced biological activity against specific cancer cell lines.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against certain bacterial strains, highlighting its potential as an antibiotic candidate.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-5-(trifluoromethyl)picolinonitrile | Similar structure without nitrile | Moderate cytotoxicity |
| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Contains isothiocyanate group | Enhanced anticancer properties |
Scientific Applications
This compound is utilized in various scientific fields:
- Medicinal Chemistry : As a building block for synthesizing new drug candidates.
- Biochemistry : To study enzyme interactions and cellular signaling pathways.
- Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
